![molecular formula C19H19NO4 B6412320 3-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% CAS No. 1261939-74-5](/img/structure/B6412320.png)
3-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, also known as 4-Piperidin-1-yl-3-hydroxybenzoic acid or HPA, is a benzoic acid derivative with a variety of uses in scientific research. HPA is widely used in the synthesis of pharmaceuticals, biochemicals, and other organic compounds. It is also used in the study of biochemical processes, drug mechanisms of action, and physiological effects. In
科学研究应用
HPA is widely used in scientific research. It is used in the synthesis of various pharmaceuticals, biochemicals, and other organic compounds. It is also used in the study of biochemical processes, drug mechanisms of action, and physiological effects. HPA is also commonly used in the synthesis of peptides and proteins. It is also used in the study of enzyme-catalyzed reactions, and in the study of drug metabolism.
作用机制
HPA is a benzoic acid derivative that acts as an inhibitor of certain enzymes. It is known to inhibit the activity of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Inhibition of COX activity by HPA leads to the inhibition of prostaglandin synthesis, which in turn leads to the inhibition of inflammation. HPA is also known to inhibit the enzyme aromatase, which is involved in the synthesis of estrogen. Inhibition of aromatase activity by HPA leads to the inhibition of estrogen synthesis, which in turn leads to the inhibition of estrogen-dependent processes.
Biochemical and Physiological Effects
HPA has a variety of biochemical and physiological effects. It is known to inhibit the activity of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Inhibition of COX activity by HPA leads to the inhibition of prostaglandin synthesis, which in turn leads to the inhibition of inflammation. HPA is also known to inhibit the enzyme aromatase, which is involved in the synthesis of estrogen. Inhibition of aromatase activity by HPA leads to the inhibition of estrogen synthesis, which in turn leads to the inhibition of estrogen-dependent processes. In addition, HPA has been shown to have anti-cancer properties, and to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects.
实验室实验的优点和局限性
HPA has a variety of advantages for lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also stable, and can be stored for long periods of time. In addition, HPA is a potent inhibitor of certain enzymes, which makes it useful for studying biochemical and physiological processes. The main limitation of HPA for lab experiments is that it is a relatively weak inhibitor of certain enzymes, and therefore may not be suitable for studying certain biochemical and physiological processes.
未来方向
The future of HPA research is promising. HPA has already been used in the synthesis of pharmaceuticals, biochemicals, and other organic compounds. It has also been used in the study of biochemical processes, drug mechanisms of action, and physiological effects. In the future, HPA could be used to study the effects of other compounds on biochemical and physiological processes, and to develop new drugs and treatments. It could also be used in the development of new biochemicals and organic compounds. Finally, HPA could be used to study the effects of environmental factors on biochemical and physiological processes.
合成方法
HPA can be synthesized through a variety of methods. The most common method is the synthesis of HPA from piperidine and benzoic acid. This method involves the reaction of piperidine with benzoic acid, followed by hydrolysis of the resulting ester. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. Other methods for the synthesis of HPA include the reaction of piperidine with aryl halides, and the reaction of piperidine with aryl sulfonates.
属性
IUPAC Name |
3-hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-17-12-15(19(23)24)8-9-16(17)13-4-6-14(7-5-13)18(22)20-10-2-1-3-11-20/h4-9,12,21H,1-3,10-11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRDHJRIOKJLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692281 |
Source


|
| Record name | 2-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid | |
CAS RN |
1261939-74-5 |
Source


|
| Record name | 2-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

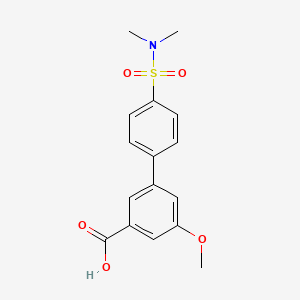
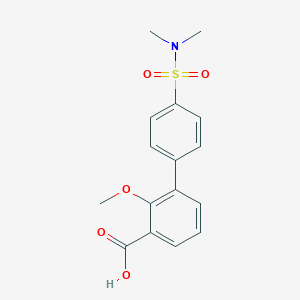


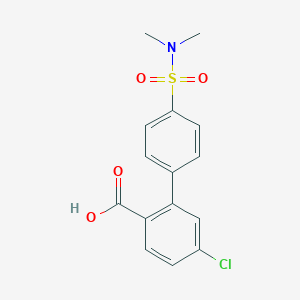

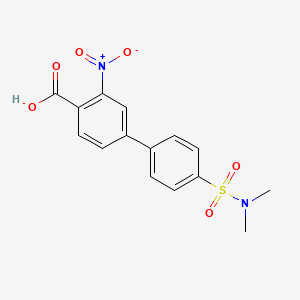

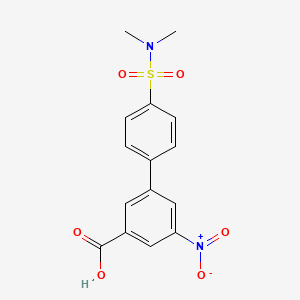


![5-Hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412306.png)

![4-Fluoro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412330.png)